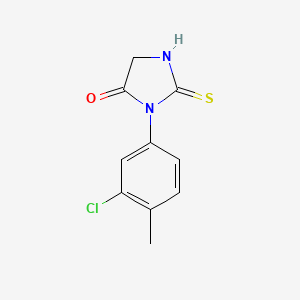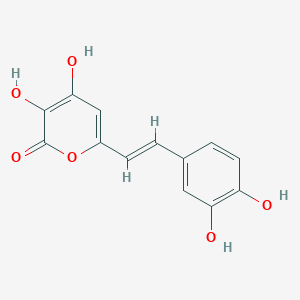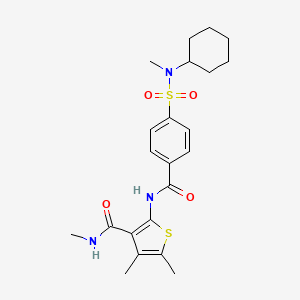
3-(3-Phenylpropoxy)benzaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(3-Phenylpropoxy)benzaldehyde is a chemical compound with the molecular formula C16H16O2 . It is used mainly in research and development of new chemical compounds .
Molecular Structure Analysis
The molecular structure of 3-(3-Phenylpropoxy)benzaldehyde can be represented by the InChI code: 1S/C16H16O2/c17-13-15-8-4-10-16(12-15)18-11-5-9-14-6-2-1-3-7-14/h1-4,6-8,10,12-13H,5,9,11H2 .Physical And Chemical Properties Analysis
3-(3-Phenylpropoxy)benzaldehyde has a molecular weight of 240.3 . It is a liquid at room temperature . More specific physical and chemical properties such as melting point, boiling point, and density are not provided in the available resources .Aplicaciones Científicas De Investigación
Synthesis of Naphthalen-2-ols and Naphthoquinones
- Martínez et al. (2005) describe the synthesis of 3-phenyl-2-naphthols and 3-phenyl-1,2-naphthoquinones from 2-(2-oxo-3-phenylpropyl)benzaldehydes, showcasing the use of these compounds in novel synthesis methods (Martínez et al., 2005).
Microwave-Assisted Synthesis of 3-Phenylpropionic Acids
- Sharma et al. (2003) reported a rapid and efficient method to synthesize 3-phenylpropionic acids from benzaldehyde under microwave irradiation, highlighting an advanced technique in chemical synthesis (Sharma et al., 2003).
Ionic Liquid Application in Organic Synthesis
- Verdía et al. (2017) discussed using ionic liquids for the Knoevenagel condensation between benzaldehyde and malononitrile, demonstrating an eco-friendly approach in organic synthesis (Verdía et al., 2017).
Photocatalytic Conversion of Benzyl Alcohol
- Lima et al. (2017) explored the photocatalytic conversion of benzyl alcohol to benzaldehyde using graphitic carbon nitride, showing an environmentally friendly catalyst application (Lima et al., 2017).
Renewable Benzyl Alcohol Production
- Pugh et al. (2015) investigated the biosynthesis of benzyl alcohol from glucose using engineered Escherichia coli, representing a renewable approach to chemical production (Pugh et al., 2015).
Catalysis in Chemical Reactions
- Research by Sharma et al. (2012) and others have focused on catalysis in the oxidation of benzyl alcohol to benzaldehyde, highlighting the role of various catalysts in such chemical reactions (Sharma et al., 2012).
Safety and Hazards
3-(3-Phenylpropoxy)benzaldehyde is classified under GHS07 for safety. It may cause skin irritation (H315), serious eye irritation (H319), and respiratory irritation (H335). Precautionary measures include avoiding breathing mist/vapors/spray, washing skin thoroughly after handling, and using only in well-ventilated areas .
Propiedades
IUPAC Name |
3-(3-phenylpropoxy)benzaldehyde |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16O2/c17-13-15-8-4-10-16(12-15)18-11-5-9-14-6-2-1-3-7-14/h1-4,6-8,10,12-13H,5,9,11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LUQFENNLCJFNBU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCCOC2=CC=CC(=C2)C=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(3-Phenylpropoxy)benzaldehyde | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![Diethyl 2-[(2,5-dimethoxyanilino)methylene]malonate](/img/structure/B2581476.png)

![N-[(4-butyl-5-ethylsulfanyl-1,2,4-triazol-3-yl)methyl]-4-methoxybenzamide](/img/structure/B2581479.png)




![4-methoxy-2-{2-[(1E)-{[(3-methoxyphenyl)methoxy]imino}methyl]-1H-pyrrol-1-yl}pyridine-3-carbonitrile](/img/structure/B2581488.png)
![5-nitro-2-{[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]amino}benzonitrile](/img/structure/B2581490.png)